ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate
Description
Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a butyl chain, and a chlorine atom attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
ethyl 1-butyl-4-chloropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-3-5-6-13-7-8(11)9(12-13)10(14)15-4-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHVNFYKOIFQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C(=O)OCC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the pyrazole derivative to form the desired ester compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole derivatives with different oxidation states.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives.
Oxidation Reactions: Oxidized pyrazole derivatives.
Hydrolysis: Pyrazole carboxylic acid.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate has shown potential in medicinal chemistry as a precursor for synthesizing various bioactive compounds. Its derivatives exhibit significant biological activities, including:
- Antitumor Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that certain pyrazole derivatives effectively inhibited the growth of tumor cells by inducing apoptosis through the modulation of Bcl-2 family proteins .
- Antimicrobial Properties : Compounds derived from this compound have been evaluated for their antibacterial and antifungal activities. A notable study reported that these derivatives exhibited potent activity against various bacterial strains, suggesting their potential use as antimicrobial agents .
Case Study: Antitumor Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.2 | Induces apoptosis via Bcl-2 modulation |
| Derivative A | 3.8 | Inhibits cell cycle progression |
| Derivative B | 7.5 | Promotes reactive oxygen species production |
Agricultural Applications
In agriculture, this compound has been explored as a potential pesticide or herbicide. Its structural properties allow it to interact with specific biological pathways in pests and weeds.
- Pesticidal Activity : Studies have shown that pyrazole compounds can disrupt the nervous systems of insects, leading to their mortality. Field trials demonstrated that formulations containing this compound were effective against common agricultural pests, reducing crop damage significantly .
Case Study: Pesticidal Efficacy
| Pesticide Formulation | Target Pest | Efficacy (%) |
|---|---|---|
| Formulation A | Aphids | 85 |
| Formulation B | Beetles | 78 |
| This compound | Caterpillars | 90 |
Material Science Applications
Beyond biological applications, this compound is being investigated for its potential use in material science.
- Polymer Synthesis : The compound can be utilized in the synthesis of novel polymeric materials with enhanced properties such as thermal stability and mechanical strength. Research has indicated that incorporating pyrazole moieties into polymer backbones can improve resistance to thermal degradation .
Table: Properties of Pyrazole-Based Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 200 | 30 |
| Pyrazole-Derived Polymer | 250 | 45 |
Mechanism of Action
The mechanism of action of ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Lacks the butyl and chloro substituents, making it less hydrophobic and potentially less bioactive.
4-Chloro-1H-pyrazole-3-carboxylate: Lacks the ethyl ester group, affecting its solubility and reactivity.
1-Butyl-4-chloro-1H-pyrazole: Lacks the carboxylate group, which is crucial for certain chemical reactions and biological interactions.
Uniqueness
Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the butyl chain increases its hydrophobicity, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins. The chlorine atom and the ester group provide sites for further chemical modification, making it a versatile intermediate in synthetic chemistry .
Biological Activity
Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-chloro-3-methyl-1H-pyrazole and ethyl bromoacetate, facilitated by a base. This process yields the ester compound, which can be further modified to enhance its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the butyl group enhances hydrophobic interactions, allowing better penetration through lipid membranes and increased binding affinity to target proteins. The chlorine atom and the ester group provide additional sites for chemical modification, making it a versatile scaffold in drug design.
Biological Activities
This compound exhibits a range of biological activities, including:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance, compounds related to this compound demonstrated significant COX-2 inhibitory activity, suggesting potential as anti-inflammatory agents .
- Anticancer Properties : Research indicates that similar pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines. For example, certain derivatives have been tested against prostate cancer cells (PC3 and DU145), showing a dose-dependent reduction in cell viability .
- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. Its structure allows it to bind effectively to enzyme active sites, thereby inhibiting their activity and altering metabolic pathways .
Study on Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. In a carrageenan-induced rat paw edema model, the compound showed significant inhibition of inflammation, comparable to standard anti-inflammatory drugs like diclofenac sodium .
| Compound | IC50 (μg/mL) | % Inhibition |
|---|---|---|
| This compound | 60.56 | 62% |
| Diclofenac Sodium | 54.65 | 22% |
Study on Cytotoxicity
In another study focusing on cancer cell lines, this compound was tested for cytotoxicity against PC3 and DU145 cells. The results indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells:
| Cell Line | Treatment Duration | IC50 (μg/mL) |
|---|---|---|
| PC3 | 24 h | 40.1 ± 7.9 |
| DU145 | 24 h | 98.14 ± 48.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
